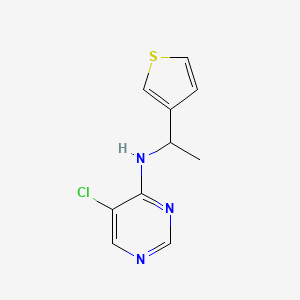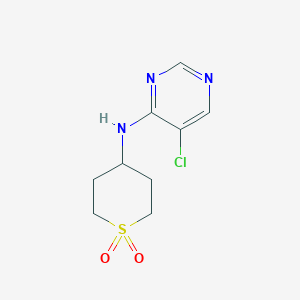![molecular formula C9H12N2O2 B6632935 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)
1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a pyrazole and a pyran ring system.
Mechanism of Action
The mechanism of action of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde is not fully understood. However, it has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition leads to the suppression of the inflammatory response and the proliferation of cancer cells.
Biochemical and Physiological Effects:
1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde has been reported to exhibit significant biochemical and physiological effects. It has been reported to inhibit the production of inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This inhibition leads to the suppression of the inflammatory response. Additionally, this compound has been reported to induce apoptosis in cancer cells, leading to the suppression of cancer cell proliferation.
Advantages and Limitations for Lab Experiments
One of the significant advantages of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde is its potential applications in various fields of scientific research. This compound has been reported to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
The potential applications of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde in various fields of scientific research are vast. Some of the future directions for research on this compound include investigating its potential applications in drug design and development, exploring its potential applications in agriculture and food science, and studying its potential applications in environmental science and technology. Additionally, further research is needed to understand the mechanism of action of this compound fully.
Conclusion:
In conclusion, 1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been reported to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties. The synthesis method of this compound involves the condensation of ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid. The mechanism of action of this compound is not fully understood, but it has been reported to inhibit the activity of various enzymes, including COX-2 and LOX. This inhibition leads to the suppression of the inflammatory response and the proliferation of cancer cells. Further research is needed to understand the potential applications of this compound fully.
Synthesis Methods
The synthesis method of 1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde involves the condensation of ethyl acetoacetate and hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with aldehyde to give the desired compound. This method has been reported to yield the compound in good yields and purity.
Scientific Research Applications
1-Ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde has potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been reported to possess significant anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been reported to exhibit significant activity against various types of cancer cells, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
1-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-9-3-4-13-6-7(9)8(5-12)10-11/h5H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUANIFVGFIOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(COCC2)C(=N1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)
![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)
![3-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B6632869.png)



![[1-[(5-Fluoro-2-methylphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B6632892.png)


![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)

![3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)
